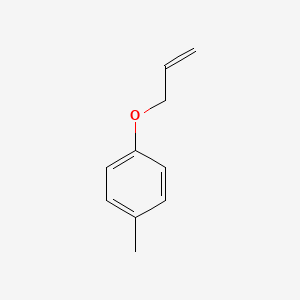

Allyl p-tolyl ether

Overview

Description

Synthesis Analysis

The synthesis of allyl p-tolyl ether and related compounds involves various catalytic and non-catalytic methods. A notable approach is the enantioselective Pd-catalyzed allylation reaction of fluorinated silyl enol ethers, providing an efficient route to allylated products with high enantiomeric excess, showcasing the utility of palladium catalysis in the synthesis of allyl ethers (Bélanger et al., 2007). Another method involves the selective cleavage of allyl ethers to alcohols catalyzed by low-valent titanium, demonstrating the versatility of transition metals in manipulating allyl ethers (Ohkubo et al., 2007).

Molecular Structure Analysis

The molecular structure of allyl p-tolyl ether has been studied through various theoretical and experimental methods. A joint theoretical and experimental study on the kinetics and mechanism of the rearrangement of allyl p-tolyl ether has provided insights into its molecular behavior, revealing that the reaction proceeds through an asynchronous concerted mechanism, confirming the complexity of its structural dynamics (Irani et al., 2009).

Chemical Reactions and Properties

Allyl p-tolyl ether undergoes various chemical reactions that highlight its reactivity and potential as a synthetic intermediate. For example, it can be oxidized by DDQ to generate cationic species, which then react with silyl carbon nucleophiles, showcasing its role in oxidative carbon-carbon bond formation (Hayashi & Mukaiyama, 1987). Additionally, its reaction with nickel complexes in the presence of phosphine ligands illustrates its utility in complex metal-mediated reactions (Yamamoto et al., 1979).

Scientific Research Applications

Thermophysical Property Data Analysis

Allyl p-tolyl ether is used in the field of thermophysical property data analysis . The National Institute of Standards and Technology (NIST) provides critically evaluated thermodynamic property data for this compound .

Method of Application

The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package . The properties evaluated include normal boiling temperature, critical temperature and pressure, density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure and constant pressure, entropy, viscosity, thermal conductivity, and enthalpy of formation .

Organic Chemistry

Allyl p-tolyl ether is used in the field of organic chemistry . A joint experimental and theoretical study was conducted on the kinetic and mechanism of rearrangement of Allyl p-tolyl ether .

Method of Application

Experimental studies were performed in gas phase over a temperature range of 493.15–533.15 K . Theoretical calculations were performed at RHF and B3LYP levels of theory using 6-31G*, 6-31++G** and 6-311G* basis sets .

Results or Outcomes

The experimental Arrhenius parameters of this reaction were measured to be Ea = 36.08 kcal mol 1, DS# = 7.88 cal mol K 1, and Log A = 11.74 . The experimental results show that the studied reaction is unimolecular and proceeds through a concerted pathway . Theoretical calculations showed that the reaction proceeds through an asynchronous concerted mechanism . The calculated kinetics parameters especially at B3LYP/6-31G* level of theory are in good agreement with the experimental data .

Machine Learning of Solvent Effects on Molecular Spectra and Reactions

Allyl p-tolyl ether is used in the field of computational chemistry, specifically in machine learning of solvent effects on molecular spectra and reactions .

Method of Application

A deep neural network called FieldSchNet was introduced for modeling the interaction of molecules with arbitrary external fields . This model can simulate a wide range of molecular spectra, such as infrared, Raman, and nuclear magnetic resonance . It can also describe implicit and explicit molecular environments, operating as a polarizable continuum model for solvation or in a quantum mechanics/molecular mechanics setup .

Results or Outcomes

FieldSchNet was used to study the influence of solvent effects on molecular spectra and a Claisen rearrangement reaction . Based on these results, FieldSchNet was used to design an external environment capable of lowering the activation barrier of the rearrangement reaction significantly .

Use as a Protecting Group in Organic Chemistry

Allyl p-tolyl ether is used as a protecting group for alcohols in organic chemistry . The allyl group is relatively stable towards both acidic and basic conditions, which allows for orthogonal protection strategies .

Method of Application

The isomerization to the more labile enol ether is commonly performed using KO t Bu, with subsequent mild acidic hydrolysis being one of the most common deprotection methods .

Results or Outcomes

The use of Allyl p-tolyl ether as a protecting group allows for the selective manipulation of different functional groups within a molecule .

Safety And Hazards

properties

IUPAC Name |

1-methyl-4-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-8-11-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROCNZZBLCAOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946086 | |

| Record name | 1-Methyl-4-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl p-tolyl ether | |

CAS RN |

23431-48-3 | |

| Record name | 23431-48-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

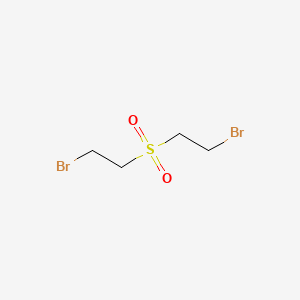

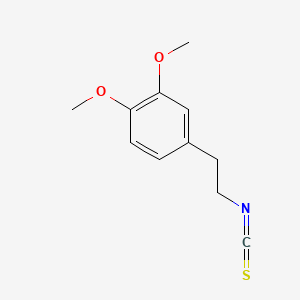

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

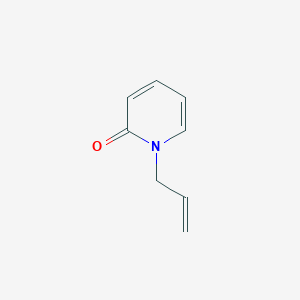

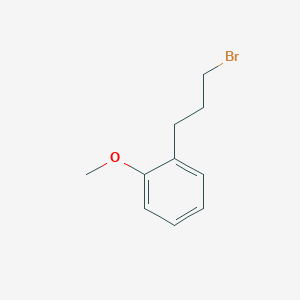

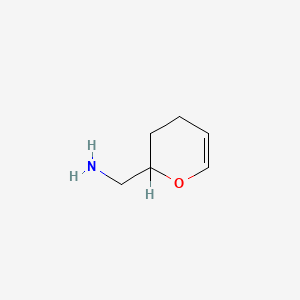

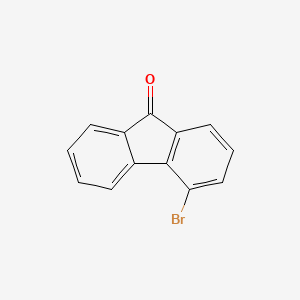

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloroimidazo[1,2-b]pyridazine](/img/structure/B1266833.png)